molecular formula C7H12BNO2S B8713411 {5-[(Dimethylamino)methyl]-2-thienyl}boronic acid

{5-[(Dimethylamino)methyl]-2-thienyl}boronic acid

Cat. No.: B8713411
M. Wt: 185.06 g/mol
InChI Key: DVCJOAPHZLGSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(Dimethylamino)methyl]-2-thienyl}boronic acid is a useful research compound. Its molecular formula is C7H12BNO2S and its molecular weight is 185.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12BNO2S

Molecular Weight

185.06 g/mol

IUPAC Name

[5-[(dimethylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C7H12BNO2S/c1-9(2)5-6-3-4-7(12-6)8(10)11/h3-4,10-11H,5H2,1-2H3

InChI Key

DVCJOAPHZLGSMC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CN(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-formyl-2-thiopheneboronic acid (500 mg, 3.2 mmol) in DCE (30 mL) was added dimethylamine hydrochloride (520 mg, 6.3 mmol) followed by triethylamine (0.9 mL, 6.5 mmol). The reaction mixture was stirred for 10 min before sodium triacetoxyborohydride (1.36 g, 6.3 mmol) was added in one portion. After the reaction mixture was stirred at room temperature for 5 h, it was quenched with 30 mL of MeOH, stirred briefly, then concentrated under vacuum. Introduction of a CH2Cl2/Et2O mixture to this residue revealed a solid, which was filtered and washed with Et2O. The resulting organic filtrate was concentrated to a viscous oil, which was used without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
1.36 g
Type
reactant
Reaction Step Four

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